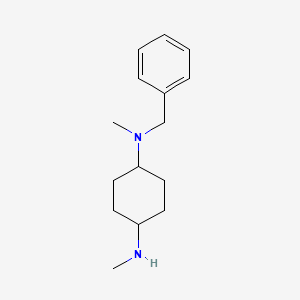

N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine

Description

N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine is a tertiary amine featuring a cyclohexane backbone substituted with a benzyl group and two methyl groups at the 1,4-positions. Its structure combines aromatic (benzyl) and aliphatic (methyl, cyclohexane) moieties, which influence its electronic and steric properties. The compound has been studied for applications in host-guest chemistry, catalysis, and as an intermediate in organic synthesis .

Properties

IUPAC Name |

4-N-benzyl-1-N,4-N-dimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-16-14-8-10-15(11-9-14)17(2)12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKPZJGGRIYLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups on the cyclohexane ring attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or cyclohexane ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Target Compound: N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine

- Structure : Cyclohexane diamine core with N-benzyl and N,N'-dimethyl substituents.

- Synthesis: Limited direct data, but analogous compounds (e.g., benzene-1,4-diamine derivatives) are synthesized via condensation reactions of amines with aldehydes or alcohols under basic conditions .

Comparative Compounds:

N-Benzyl-N-ethyl-N′-methyl-1,4-cyclohexanediamine ()

- Structure : Ethyl group replaces one methyl, increasing lipophilicity.

- Synthesis : Similar alkylation strategies; hydrochloride salt (MW: 268.83) is documented .

N,N'-Dicyclohexyl-N,N'-dimethyl-cyclohexane-1,4-diamine ()

- Structure : Cyclohexyl groups replace benzyl, enhancing steric bulk.

- Implications : Reduced aromatic interactions compared to benzyl-substituted analogs.

trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine ()

- Structure : Xanthenyl groups create a rigid, roof-shaped host for aromatic guests (e.g., xylene).

- Applications : Superior host-guest selectivity due to π-π interactions and conformational rigidity .

N,N'-Bis(phenylmethyl)benzene-1,4-diamine ()

- Structure : Benzene diamine core with two benzyl groups.

- Key Difference : Aromatic backbone reduces conformational flexibility compared to cyclohexane-based analogs.

Physicochemical Properties

Biological Activity

N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 236.37 g/mol. The compound features a cyclohexane ring with two methyl groups at the 4-position and a benzyl group at the 1-position. This unique structure contributes to its diverse biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects. Research has shown that it can modulate various biological pathways, although detailed molecular targets are still under investigation.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives of cyclohexane diamines have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar activity .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Some related compounds have shown cytotoxic activity against various cancer cell lines. For example, studies have reported that certain derivatives can inhibit cancer cell proliferation effectively .

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The compound was tested against several types of cancer cells, where it showed IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at varying concentrations, supporting its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine | Different substitution pattern on cyclohexane | Moderate antimicrobial activity |

| N,N-Dibenzyl-1,2-diaminocyclohexane | Two benzyl groups attached | Enhanced anticancer properties |

| Benzyl-N,N'-dimethylcyclohexane-1,2-diamine | Contains both benzyl and dimethyl substitutions | Varied biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.